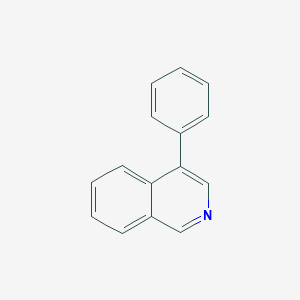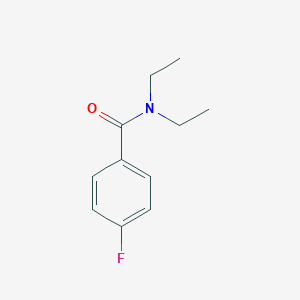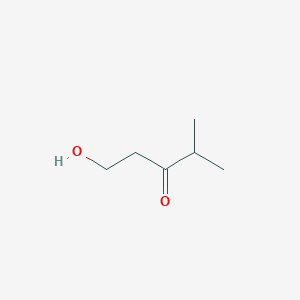![molecular formula C10H13NO2 B177062 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one CAS No. 199395-75-0](/img/structure/B177062.png)
2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one
Übersicht
Beschreibung
2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one, also known as BAIBA, is a small molecule that has gained significant attention in scientific research due to its potential health benefits. BAIBA is a naturally occurring compound that is produced by the body during exercise, and it has been shown to have a range of biochemical and physiological effects that could be beneficial for human health.
Wirkmechanismus
The exact mechanism of action of 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one is not yet fully understood, but researchers believe that it may act through a variety of pathways in the body. One possibility is that 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one activates a protein called AMPK, which plays a key role in regulating energy metabolism. Another possibility is that 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one acts as a signaling molecule, interacting with other molecules in the body to produce its effects.
Biochemische Und Physiologische Effekte
2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been shown to have a range of biochemical and physiological effects that could be beneficial for human health. These effects include:
- Improving glucose and lipid metabolism: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been shown to improve insulin sensitivity and reduce blood glucose and lipid levels in animal studies.
- Reducing inflammation: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been shown to have anti-inflammatory effects in the body, which could be beneficial for a range of health conditions.
- Promoting muscle growth and repair: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been shown to stimulate muscle growth and repair in animal studies, which could be beneficial for athletes and individuals with muscle-related health conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one in lab experiments is that it is a naturally occurring compound that is produced by the body, which makes it relatively safe for use in humans. However, one limitation is that 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one is not yet well understood, and more research is needed to fully understand its mechanisms of action and potential health benefits.
Zukünftige Richtungen
There are many potential future directions for research on 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one, including:
- Investigating its role in metabolic health: Further research is needed to fully understand the potential benefits of 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one for metabolic health, including its effects on obesity, diabetes, and other related conditions.
- Exploring its effects on muscle health: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has shown promise as a muscle growth and repair agent, and more research is needed to fully explore its potential in this area.
- Developing novel therapeutics: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one could potentially be developed into a novel therapeutic agent for a range of health conditions, including metabolic disorders, inflammation, and muscle-related conditions.
In conclusion, 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one is a small molecule that has gained significant attention in scientific research due to its potential health benefits. While more research is needed to fully understand its mechanisms of action and potential applications, 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one shows promise as a novel therapeutic agent for a range of health conditions.
Wissenschaftliche Forschungsanwendungen
2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been the subject of numerous scientific studies in recent years, with researchers exploring its potential health benefits in a variety of contexts. Some of the most promising research has focused on the role of 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one in metabolic health, including its ability to improve glucose and lipid metabolism and reduce inflammation.
Eigenschaften
CAS-Nummer |
199395-75-0 |
|---|---|
Produktname |
2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-butanoyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C10H13NO2/c1-2-3-9(12)11-8-5-4-7(6-8)10(11)13/h4-5,7-8H,2-3,6H2,1H3 |
InChI-Schlüssel |
HKLFZRGYKCMNPX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C2CC(C1=O)C=C2 |
Kanonische SMILES |
CCCC(=O)N1C2CC(C1=O)C=C2 |
Synonyme |
2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(1-oxobutyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

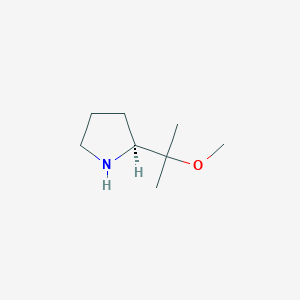
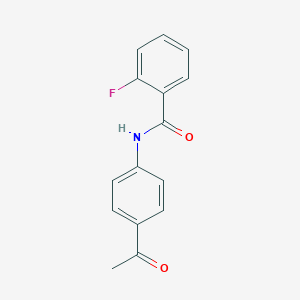
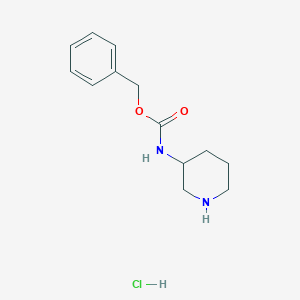
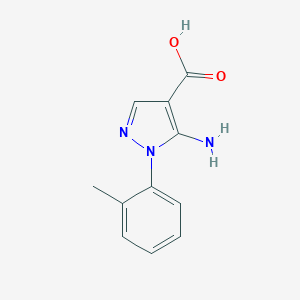
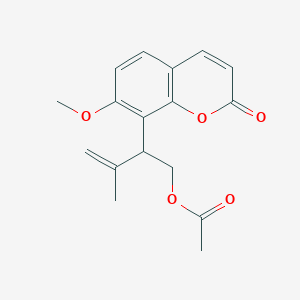
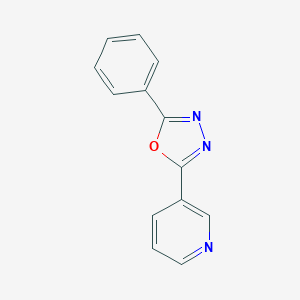
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
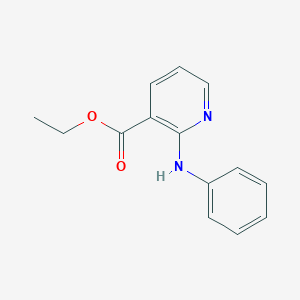
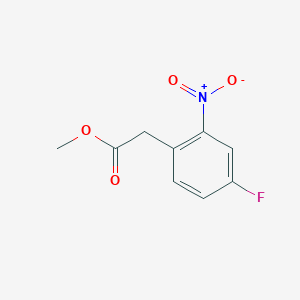
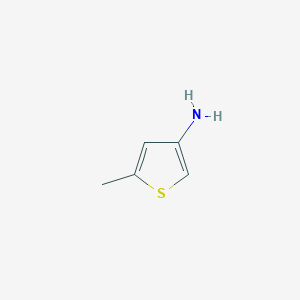
![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)
